REACTION_CXSMILES
|
[N-]=[C:2]=[O:3].[C:4]1([CH3:11])[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1>>[C:2]([OH:3])(=[O:3])[CH2:10][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:4][CH2:11][CH2:10][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:4]([CH3:11])[CH3:2]
|
Name
|
|
Quantity
|
0.339 mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
28 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was about 45° C.
|
Type
|
ADDITION
|
Details
|
The mixture containing a little floc
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed by "Rotavapor"
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in cyclohexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
again recovered by solvent evaporation
|
Type
|
WASH
|
Details
|
It was again washed with cyclohexane
|
Type
|
CUSTOM
|
Details
|
to give a white, waxy solid
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |